1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one
Description
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-4-phenylsulfanylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(12-7-17-24-19-10-5-2-6-11-19)22-15-13-21(14-16-22)18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCCZXJFPCGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one typically involves the following steps:
Formation of 4-Phenylpiperazine: This can be achieved by reacting phenylhydrazine with ethylene diamine under acidic conditions.
Attachment of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a suitable phenylthiol reagent.
Formation of the Butanone Backbone: The final step involves the formation of the butanone backbone through a series of condensation reactions, typically involving acylation and subsequent cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The phenylthio group may also contribute to the compound’s overall pharmacological profile by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights (where available), synthesis methods, and biological relevance:
Structural and Functional Analysis
- Hydrophilic Modifications: Hydroxy (Haloperidol Impurity D) and amino () groups increase polarity, improving solubility but possibly reducing CNS penetration .
- Substituent Effects on the Butanone Chain: Phenylthio vs. Thiophene: The phenylthio group in the target compound is more hydrophobic than the thiophene in 3e, which may enhance membrane permeability .
Pharmacological Implications
- Dopamine/Serotonin Receptor Interactions : Azaperone’s activity as a dopamine antagonist highlights the role of fluorophenyl and pyridinyl groups in receptor selectivity . The target compound’s phenylthio group may similarly modulate serotonin transporter (SERT) affinity, as seen in benzothiazole derivatives () .
Biological Activity
1-(4-Phenylpiperazin-1-yl)-4-(phenylthio)butan-1-one is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a piperazine ring, a phenyl group, and a thioether linkage. Its chemical formula is , with a molecular weight of approximately 288.45 g/mol. The compound's structural properties suggest potential interactions with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Anticancer Activity : Several studies have demonstrated that derivatives of piperazine compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this one have shown cytotoxic effects comparable to established chemotherapeutics like doxorubicin in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .
- Neurotransmitter Modulation : The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation may contribute to potential anxiolytic or antidepressant effects .
Anticancer Efficacy
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Neuropharmacological Effects
In neuropharmacology studies, derivatives similar to this compound have shown promising results in modulating serotonin receptors, which could lead to therapeutic effects in anxiety and depression models .
Case Studies
Several case studies have been documented regarding the use of piperazine derivatives in clinical settings:
- Case Study on Anticancer Activity : A study investigated the effects of a related piperazine derivative on MCF7 cells, showing a significant reduction in cell viability at concentrations above 10 µM. The study concluded that such compounds could be developed as effective anticancer agents .
- Neuropharmacological Assessment : In animal models, compounds similar to this compound were tested for their anxiolytic effects. Results indicated reduced anxiety-like behavior in treated groups compared to controls, suggesting potential therapeutic applications in anxiety disorders .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that the compound exhibits moderate cytotoxicity towards healthy cells at higher concentrations, necessitating further investigation into its therapeutic index and side effect profile .
Q & A
Q. What are the best practices for handling and disposing of this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines (Category 2A eye irritant). Use PPE (gloves, goggles) and neutralize waste with 1M NaOH before disposal. Documented protocols for spills include adsorption with inert materials (vermiculite) and ventilation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
